

# DPI-4452 for Clear Cell Renal Cell Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DPI-4452  |           |
| Cat. No.:            | B15603731 | Get Quote |

#### Introduction

**DPI-4452** is a novel, first-in-class cyclic peptide developed as a theranostic agent for cancers expressing Carbonic Anhydrase IX (CAIX), with a primary focus on clear cell renal cell carcinoma (ccRCC).[1][2] CAIX is a transmembrane protein significantly overexpressed in ccRCC and is associated with aggressive tumor behavior and poor prognosis.[1][2] Its expression is often induced by the von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions within the tumor microenvironment.[2] The restricted expression of CAIX in healthy tissues makes it an attractive target for targeted radionuclide therapy and imaging.[3]

**DPI-4452** incorporates a DOTA cage, enabling chelation with radionuclides for both diagnostic and therapeutic applications.[1][3][4] When labeled with Gallium-68 ([68Ga]Ga-**DPI-4452**), it serves as a positron emission tomography (PET) imaging agent for patient selection and disease monitoring.[2][5][6] When labeled with a therapeutic beta-emitter like Lutetium-177 ([177Lu]Lu-**DPI-4452**) or an alpha-emitter like Actinium-225 ([225Ac]Ac-**DPI-4452**), it becomes a targeted radiopharmaceutical designed to deliver cytotoxic radiation directly to tumor cells.[2] [5][7]

This technical guide provides a comprehensive overview of the preclinical and clinical investigations of **DPI-4452** in the context of clear cell renal cell carcinoma, detailing its mechanism of action, experimental protocols, and key quantitative data.

#### **Mechanism of Action**



The theranostic approach of **DPI-4452** is centered on its high-affinity binding to CAIX on the surface of ccRCC cells.





Click to download full resolution via product page

Figure 1: Theranostic Mechanism of **DPI-4452**.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **DPI-4452**.

In Vitro Binding Affinity and Potency

| Compound               | Target                    | Assay                           | Parameter | Value   | Reference |
|------------------------|---------------------------|---------------------------------|-----------|---------|-----------|
| DPI-4452               | Human CAIX                | Surface<br>Plasmon<br>Resonance | KD        | 0.25 nM | [8]       |
| [natLu]Lu-<br>DPI-4452 | Human CAIX                | Surface<br>Plasmon<br>Resonance | KD        | 0.16 nM | [8]       |
| [natGa]Ga-<br>DPI-4452 | Human CAIX                | Surface<br>Plasmon<br>Resonance | KD        | 0.20 nM | [8]       |
| [111In]In-<br>DPI-4452 | Human CAIX<br>(CHO cells) | Radioligand<br>Binding<br>Assay | KD        | 0.3 nM  | [9]       |
| DPI-4452               | Human CAIX                | Colorimetric<br>Assay           | IC50      | 130 nM  | [9]       |

## In Vivo Antitumor Efficacy in ccRCC Xenograft Models



| Model    | Treatment              | Dose                         | Outcome                             | Reference |
|----------|------------------------|------------------------------|-------------------------------------|-----------|
| SK-RC-52 | [177Lu]Lu-DPI-<br>4452 | 33 MBq (single dose)         | Significant tumor growth inhibition | [10]      |
| SK-RC-52 | [177Lu]Lu-DPI-<br>4452 | 100 MBq (single dose)        | Strong tumor growth inhibition      | [8][10]   |
| SK-RC-52 | [177Lu]Lu-DPI-<br>4452 | 3 x 33 MBq<br>(fractionated) | Strong tumor growth inhibition      | [8][10]   |
| SK-RC-52 | [225Ac]Ac-DPI-<br>4452 | 15 kBq (single<br>dose)      | TGI: 57%                            | [11]      |
| SK-RC-52 | [225Ac]Ac-DPI-<br>4452 | 45 kBq (single<br>dose)      | TGI: 64%                            | [11]      |
| SK-RC-52 | [225Ac]Ac-DPI-<br>4452 | 135 kBq (single<br>dose)     | TGI: 67%                            | [11]      |

TGI: Tumor Growth Inhibition

Clinical Imaging Data ([68Ga]Ga-DPI-4452 in ccRCC

Patients)

| Parameter                    | Value                      | Reference   |
|------------------------------|----------------------------|-------------|
| Number of Patients           | 3                          | [12][13]    |
| Administered Activity (Mean) | 185 MBq                    | [12][13]    |
| Number of Lesions Detected   | 36                         | [6][13][14] |
| SUVmax at 1h (Range)         | 6.8 - 211.6                | [6][13][14] |
| SUVmax at 1h (Mean ± SD)     | 64.6 ± 54.8                | [6][14]     |
| Optimal Imaging Time         | 1 hour post-administration | [6]         |

## **Human Dosimetry of [68Ga]Ga-DPI-4452**



| Organ                                | Mean Absorbed Dose<br>(mGy/MBq) | Reference |
|--------------------------------------|---------------------------------|-----------|
| Stomach Wall                         | 0.33                            | [12]      |
| Small Intestine Wall                 | 0.33                            | [12]      |
| Gallbladder Wall                     | 0.21                            | [12]      |
| Whole Body (Effective Dose, mSv/MBq) | 0.06                            | [12]      |

# Experimental Protocols In Vitro Assays

Surface Plasmon Resonance (SPR) To determine the binding affinity of **DPI-4452** and its metal-complexed forms to CAIX, SPR analysis was performed.[10] Recombinant human CAIX protein was immobilized on a sensor chip.[10] Various concentrations of **DPI-4452**, [natLu]Lu-**DPI-4452**, and [natGa]Ga-**DPI-4452** were then flowed over the chip to measure association and dissociation rates.[10] These rates were used to calculate the dissociation constant (KD). [10]

Cell Binding Assay The binding affinity of radiolabeled **DPI-4452** to CAIX-expressing cells was assessed using a radioligand binding assay.[15] Chinese hamster ovary (CHO) cells transfected to express human, canine, or murine CAIX were incubated with increasing concentrations of [111In]In-**DPI-4452**.[15] After incubation, the amount of bound radioactivity was measured to determine the KD.[9][15]

#### **Preclinical In Vivo Studies**

Xenograft Mouse Models To evaluate the antitumor efficacy of therapeutic radiolabeled **DPI-4452**, xenograft models of human ccRCC were established.[3] Female immunodeficient mice were subcutaneously injected with SK-RC-52 ccRCC cells.[3][5] Once tumors reached a specified size, mice were treated with intravenous injections of vehicle control, single doses, or fractionated doses of [177Lu]Lu-**DPI-4452** or [225Ac]Ac-**DPI-4452**.[5][11] Tumor volume and body weight were monitored throughout the study.[5][11]



Biodistribution Studies The biodistribution of radiolabeled **DPI-4452** was assessed in both xenograft-bearing mice and healthy beagle dogs.[3][5] Animals were administered [68Ga]Ga-**DPI-4452** or [177Lu]Lu-**DPI-4452**, and imaged at various time points using PET/CT or SPECT/CT, respectively.[5] The uptake of the radiotracer in tumors and various organs was quantified to determine tumor-to-background ratios.[5][7]



Click to download full resolution via product page

Figure 2: Preclinical Xenograft Study Workflow.

### Clinical Trial Protocol (GaLuCi Study - NCT05706129)

The GaLuCi study is a Phase I/II clinical trial designed to evaluate the safety, tolerability, imaging characteristics, and efficacy of the **DPI-4452** theranostic pair.[4][13][16]



Part A (Imaging) Patients with unresectable locally advanced or metastatic ccRCC who have received at least two prior lines of systemic therapy were enrolled.[4][12] Participants received a single intravenous injection of approximately 185 MBq of [68Ga]Ga-**DPI-4452**.[12][13][16] Whole-body PET/CT imaging was performed at multiple time points (e.g., 15 minutes, 1, 2, and 4 hours) after administration to assess pharmacokinetics, biodistribution, and dosimetry.[12] Safety and tolerability were monitored for 7 days post-injection.[13][14]

Part B (Dose Escalation) Based on positive CAIX imaging from Part A, this phase is designed to determine the recommended Phase 2 dose of [177Lu]Lu-**DPI-4452**.[16] Patients will receive escalating doses of the therapeutic agent in 28-day cycles.[16]

Part C (Expansion) This part will further assess the safety and preliminary efficacy of [177Lu]Lu-**DPI-4452** at the recommended dose in cohorts of patients with CAIX-positive tumors.[16]



Click to download full resolution via product page

Figure 3: GaLuCi Clinical Trial Structure.

### Conclusion



**DPI-4452** demonstrates significant promise as a targeted theranostic agent for clear cell renal cell carcinoma. Its high affinity and selectivity for CAIX, coupled with the favorable pharmacokinetic profile of a peptide-based agent, allow for excellent tumor visualization with [68Ga]Ga-**DPI-4452** and potent antitumor activity with its therapeutic counterparts.[5][6] The initial clinical data from the GaLuCi study are encouraging, showing high tumor uptake and a favorable safety profile for the imaging agent.[6] Further investigation in the ongoing clinical trial will be crucial to establish the therapeutic efficacy of [177Lu]Lu-**DPI-4452** and its potential to improve outcomes for patients with advanced ccRCC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. urotoday.com [urotoday.com]
- 2. debiopharm.com [debiopharm.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Safety, Imaging, and Dosimetry of a Carbonic Anhydrase IX-Targeting Peptide, [68Ga]Ga-DPI-4452, in Patients with Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. Radiopeptide [177Lu]DPI-4452 targeting carbonic anhydrase IX shows promise for cancer | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. debiopharm.com [debiopharm.com]
- 11. Theragnostic agent [225Ac]Ac-DPI-4452 shows efficacy in colorectal and kidney tumor models | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]



- 13. First-in-human safety, imaging and dosimetry of [68Ga]Ga-DPI-4452, a novel CA IXtargeting peptide, in patients with clear cell renal cell carcinoma - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 14. First-in-Human Safety, Imaging, and Dosimetry of a Carbonic Anhydrase IX-Targeting Peptide, [68Ga]Ga-DPI-4452, in Patients with Clear Cell Renal Cell Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. debiopharm.com [debiopharm.com]
- 16. Preclinical Characterization of DPI-4452: A 68Ga/177Lu Theranostic Ligand for Carbonic Anhydrase IX PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DPI-4452 for Clear Cell Renal Cell Carcinoma: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15603731#investigating-dpi-4452-in-clear-cell-renal-cell-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com